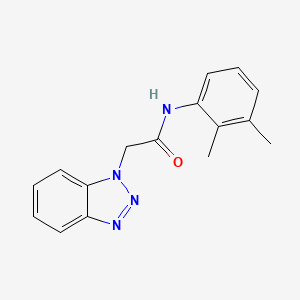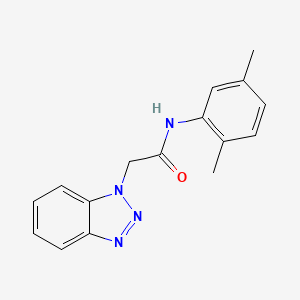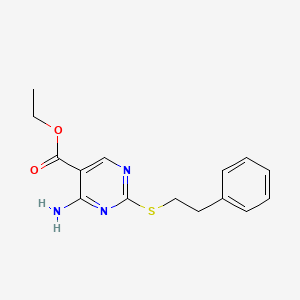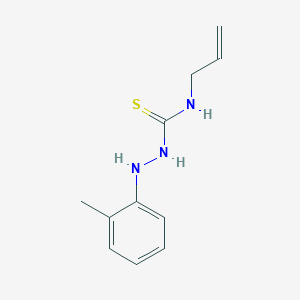![molecular formula C12H15N3S B7638689 3-Ethylsulfanyl-4-methyl-5-p-tolyl-4H-[1,2,4]triazole](/img/structure/B7638689.png)
3-Ethylsulfanyl-4-methyl-5-p-tolyl-4H-[1,2,4]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethylsulfanyl-4-methyl-5-p-tolyl-4H-[1,2,4]triazole is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in recent years due to its potential applications in various scientific research fields.
Wirkmechanismus
The mechanism of action of 3-Ethylsulfanyl-4-methyl-5-p-tolyl-4H-[1,2,4]triazole is not fully understood. However, studies suggest that it may exert its anti-inflammatory and anti-tumor effects by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. It may also act as an acetylcholinesterase inhibitor, which could be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in the body. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the levels of anti-inflammatory cytokines, such as IL-10. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
3-Ethylsulfanyl-4-methyl-5-p-tolyl-4H-[1,2,4]triazole has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. It also has a low toxicity profile, which makes it suitable for in vitro and in vivo studies. However, its low solubility in water can limit its applications in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Ethylsulfanyl-4-methyl-5-p-tolyl-4H-[1,2,4]triazole. One potential direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Another direction is to study its mechanism of action in more detail to better understand its anti-inflammatory and anti-tumor effects. Additionally, further research is needed to explore its potential applications in other scientific research fields, such as drug delivery and materials science.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various scientific research fields. Its synthesis method is relatively straightforward, and it has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. Its mechanism of action is not fully understood, but it may exert its effects by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. Further research is needed to explore its potential use in the treatment of neurodegenerative disorders and other scientific research fields.
Synthesemethoden
The synthesis of 3-Ethylsulfanyl-4-methyl-5-p-tolyl-4H-[1,2,4]triazole can be achieved through various methods, including the reaction of 4-methyl-5-(p-tolyl)-4H-[1,2,4]triazole-3-thiol with ethyl iodide in the presence of potassium carbonate. Another method involves the reaction of 4-methyl-5-(p-tolyl)-4H-[1,2,4]triazole-3-thiol with ethyl bromide and potassium carbonate in DMF at 100°C.
Wissenschaftliche Forschungsanwendungen
3-Ethylsulfanyl-4-methyl-5-p-tolyl-4H-[1,2,4]triazole has been extensively studied for its potential applications in various scientific research fields. It has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-ethylsulfanyl-4-methyl-5-(4-methylphenyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-4-16-12-14-13-11(15(12)3)10-7-5-9(2)6-8-10/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZRACKAKIZXIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24779264 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[(3R)-piperidin-3-yl]methyl]-1,3-benzothiazol-2-amine](/img/structure/B7638611.png)
![2-[(3S)-3-aminopiperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7638615.png)



![1-(4-Methylpiperidin-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B7638647.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclopropylcarbamoyl)acetamide](/img/structure/B7638660.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7638665.png)

![7-methoxy-3-[(2-methoxyanilino)methyl]-1H-quinolin-2-one](/img/structure/B7638680.png)

![4-[2-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethyl]morpholine](/img/structure/B7638700.png)
![2-[(4S)-4-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B7638708.png)
![[2-(Tert-butylamino)-2-oxoethyl] 3-methyl-1-benzothiophene-2-carboxylate](/img/structure/B7638714.png)